molecular formula C13H18N4 B11873392 1-((1H-Indazol-3-yl)methyl)piperidin-3-amine

1-((1H-Indazol-3-yl)methyl)piperidin-3-amine

Cat. No.: B11873392
M. Wt: 230.31 g/mol
InChI Key: XUMFEBATYXIJLQ-UHFFFAOYSA-N
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Description

1-((1H-Indazol-3-yl)methyl)piperidin-3-amine is a heterocyclic compound that features both an indazole and a piperidine ring. This compound is of significant interest due to its potential applications in medicinal chemistry and pharmacology. The indazole moiety is known for its diverse biological activities, while the piperidine ring is a common structural motif in many pharmacologically active compounds.

Preparation Methods

The synthesis of 1-((1H-Indazol-3-yl)methyl)piperidin-3-amine typically involves the formation of the indazole ring followed by the introduction of the piperidine moiety. One common synthetic route includes:

Industrial production methods may involve optimization of these reactions to improve yield and scalability, often using transition metal catalysts and controlled reaction conditions to minimize byproducts.

Chemical Reactions Analysis

1-((1H-Indazol-3-yl)methyl)piperidin-3-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or other oxidizing agents.

    Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine ring, using reagents like alkyl halides or acyl chlorides.

Common reagents and conditions used in these reactions include solvents like dimethyl sulfoxide (DMSO) and catalysts such as palladium or copper salts. Major products formed from these reactions depend on the specific reagents and conditions used but often include various substituted derivatives of the original compound.

Scientific Research Applications

1-((1H-Indazol-3-yl)methyl)piperidin-3-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-((1H-Indazol-3-yl)methyl)piperidin-3-amine involves its interaction with specific molecular targets and pathways. The indazole moiety is known to interact with various enzymes and receptors, potentially inhibiting their activity. The piperidine ring may enhance the compound’s binding affinity and selectivity for these targets. Specific pathways involved may include inhibition of kinases or other enzymes critical for cell proliferation and survival .

Comparison with Similar Compounds

1-((1H-Indazol-3-yl)methyl)piperidin-3-amine can be compared with other similar compounds, such as:

    1H-Indazole-3-amine: Shares the indazole moiety but lacks the piperidine ring, which may result in different biological activities and binding affinities.

    Piperidin-3-amine: Contains the piperidine ring but lacks the indazole moiety, leading to different pharmacological properties.

The uniqueness of this compound lies in the combination of both the indazole and piperidine rings, which may confer enhanced biological activity and specificity compared to compounds containing only one of these moieties.

Properties

Molecular Formula

C13H18N4

Molecular Weight

230.31 g/mol

IUPAC Name

1-(2H-indazol-3-ylmethyl)piperidin-3-amine

InChI

InChI=1S/C13H18N4/c14-10-4-3-7-17(8-10)9-13-11-5-1-2-6-12(11)15-16-13/h1-2,5-6,10H,3-4,7-9,14H2,(H,15,16)

InChI Key

XUMFEBATYXIJLQ-UHFFFAOYSA-N

Canonical SMILES

C1CC(CN(C1)CC2=C3C=CC=CC3=NN2)N

Origin of Product

United States

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